molecular formula C8H9BrClNO B12105217 2-Amino-2-(3-bromo-4-chlorophenyl)ethanol

2-Amino-2-(3-bromo-4-chlorophenyl)ethanol

Cat. No.: B12105217
M. Wt: 250.52 g/mol
InChI Key: JSIJIJDMBWBMKV-UHFFFAOYSA-N
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Description

2-Amino-2-(3-bromo-4-chlorophenyl)ethanol is a chiral aromatic ethanol derivative that serves as a valuable synthetic intermediate in advanced pharmaceutical research and development. Its primary application is in the construction of complex molecules, particularly as a building block for Active Pharmaceutical Ingredients (APIs) targeting the central nervous system . The specific stereochemistry at the 2-position is critical for creating drugs with targeted interactions, while the presence of both bromo and chloro substituents on the aromatic ring enhances its reactivity, making it a versatile precursor for further functionalization in complex molecular synthesis . This compound is instrumental in research settings for studying enzyme interactions and receptor binding, aiding in the discovery and optimization of new drug candidates . The compound is closely related to (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol hydrochloride, a stable hydrochloride salt that facilitates handling and solubility in various reaction conditions . As a reagent of the 2-amino-1-phenylethanol derivative class, its properties are of significant interest in developing optically active compounds . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use, or for any application in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52 g/mol

IUPAC Name

2-amino-2-(3-bromo-4-chlorophenyl)ethanol

InChI

InChI=1S/C8H9BrClNO/c9-6-3-5(8(11)4-12)1-2-7(6)10/h1-3,8,12H,4,11H2

InChI Key

JSIJIJDMBWBMKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)Br)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Amino 2 3 Bromo 4 Chlorophenyl Ethanol

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comyoutube.com For 2-amino-2-(3-bromo-4-chlorophenyl)ethanol, the analysis reveals several key disconnections and corresponding precursor molecules.

Approaches from Halogenated Aromatic Aldehydes or Ketones

A primary retrosynthetic disconnection breaks the C-C bond between the alpha and beta carbons of the ethanol (B145695) side chain. This leads back to a halogenated aromatic aldehyde, specifically 3-bromo-4-chlorobenzaldehyde (B1286361), as a key precursor. This aldehyde can then be elaborated to the target molecule through various methods, such as the Strecker synthesis, which involves the formation of an α-aminonitrile intermediate. ias.ac.innih.govnih.govmdpi.commdpi.com

The synthesis of 3-bromo-4-chlorobenzaldehyde itself can be achieved from more readily available starting materials like 4-chlorobenzaldehyde (B46862) through electrophilic aromatic substitution, specifically bromination.

Table 1: Synthesis of 3-bromo-4-chlorobenzaldehyde

Starting MaterialReagents and ConditionsProductYield (%)
4-ChlorobenzaldehydeN-Bromosuccinimide, Sulfuric acid3-Bromo-4-chlorobenzaldehyde>95

This table presents a representative synthesis of a key precursor.

Another approach involves the use of a corresponding ketone, 1-(3-bromo-4-chlorophenyl)ethanone (B1281986), which can be converted to the target amino alcohol through various reductive amination or related methodologies.

Synthesis via α-Halo-β-hydroxy Esters or Ketones

An alternative retrosynthetic strategy involves the disconnection of the C-N bond, leading to an α-halo-β-hydroxy intermediate. This pathway considers the formation of the carbon skeleton first, followed by the introduction of the amino group. The key precursor in this approach would be an α-bromo-β-hydroxy ketone or ester derived from 3-bromo-4-chlorobenzaldehyde. The subsequent amination of the α-halo position would then yield the desired product. While a general strategy, specific examples for the synthesis of this compound via this route are less commonly reported in the literature.

Classical Synthetic Routes and Optimization

Several classical synthetic methodologies can be employed and optimized for the preparation of this compound.

Reduction of Nitro-substituted Phenylketones or Alcohols

A well-established method for the synthesis of arylethanolamines involves the reduction of a corresponding nitro-substituted precursor. mdpi.comjsynthchem.comchemrxiv.org In this case, the synthesis would commence with the nitration of a suitable 3-bromo-4-chlorophenyl precursor to introduce a nitro group, which is then reduced to the amine.

Alternatively, reduction of a pre-formed nitro alcohol, such as 2-nitro-1-(3-bromo-4-chlorophenyl)ethanol, can be performed. This intermediate can be synthesized via a Henry reaction between 3-bromo-4-chlorobenzaldehyde and nitromethane (B149229). The subsequent reduction of the nitro group to an amine is a critical step.

Table 2: Reduction of Nitro Precursors

PrecursorReducing AgentSolventProduct
2-Nitro-1-(aryl)ethanolH₂, Pd/CEthanol2-Amino-1-(aryl)ethanol
Aromatic Nitro CompoundNaBH₄ / Ni(PPh₃)₄EthanolAromatic Amine

This table illustrates common reduction methods for nitro groups to amines, which are applicable to the synthesis of the target compound. jsynthchem.com

Amination Reactions of Substituted Aryl Alcohols

Direct amination of a corresponding diol, 1-(3-bromo-4-chlorophenyl)ethane-1,2-diol, represents another viable synthetic pathway. This diol can be prepared from 1-(3-bromo-4-chlorophenyl)ethanone through various methods, including dihydroxylation of the corresponding styrene (B11656) or reduction of an α-hydroxy ketone. The subsequent amination of the diol, often requiring activation of one of the hydroxyl groups, can provide the target amino alcohol. nist.govsigmaaldrich.com

Multi-Component Reactions for Structural Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. nih.govmdpi.com The Passerini and Ugi reactions are prominent examples of MCRs that can be adapted for the synthesis of α-amino acid derivatives and related structures. researchgate.netfrontiersin.org

The Strecker synthesis, a three-component reaction between an aldehyde, ammonia (B1221849) (or an amine), and cyanide, can be directly applied to 3-bromo-4-chlorobenzaldehyde to form an α-aminonitrile. ias.ac.innih.govnih.govmdpi.commdpi.com Subsequent hydrolysis of the nitrile to a carboxylic acid followed by reduction would yield the target amino alcohol.

Table 3: Key Multi-Component Reactions

Reaction NameReactantsIntermediate/Product Type
Strecker SynthesisAldehyde, Ammonia/Amine, Cyanideα-Aminonitrile
Passerini ReactionAldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy Amide

This table summarizes key multi-component reactions that can be utilized in the synthesis of the target compound or its precursors. nih.govnih.govresearchgate.net

Asymmetric Synthesis and Chiral Resolution Strategies

Achieving high enantiopurity is crucial for the application of chiral molecules in the pharmaceutical industry. The following sections describe methods to synthesize or resolve enantiomers of this compound.

Enantioselective catalysis offers a direct route to chiral products from prochiral starting materials, minimizing waste by avoiding the resolution of a racemic mixture.

Asymmetric Henry Reaction: The Henry (nitroaldol) reaction provides a powerful method for carbon-carbon bond formation and is a key step in the synthesis of β-amino alcohols. beilstein-journals.org A potential pathway to this compound involves the reaction of 3-bromo-4-chlorobenzaldehyde with nitromethane to form a nitroalkanol intermediate, which is then reduced to the final amino alcohol. The stereochemical outcome is controlled by a chiral catalyst. Copper(II) complexes with chiral ligands, such as those derived from bis(β-amino alcohols), have proven highly effective for asymmetric Henry reactions, producing chiral nitroalcohols with excellent enantiomeric purity (up to 94.6% ee) and high yields. mdpi.com Catalysts based on cobalt-salen complexes have also been investigated, with some showing enhanced activity and reversed enantioselectivity depending on the ligand structure. osti.gov

Table 1: Examples of Catalysts for Asymmetric Henry Reactions with Substituted Benzaldehydes Note: This table presents data for reactions analogous to the synthesis of the precursor for this compound to illustrate catalyst performance.

Catalyst SystemAldehyde SubstrateYield (%)Enantiomeric Excess (ee, %)Source
Cu(OAc)₂·H₂O / Chiral Thiophene-2,5-bis(β-amino alcohol) Ligand4-Chlorobenzaldehyde>9992.8 mdpi.com
Cu(OAc)₂·H₂O / Chiral Thiophene-2,5-bis(β-amino alcohol) Ligand4-Bromobenzaldehyde>9994.6 mdpi.com
Co(II)-salen complex4-Chlorobenzaldehyde-72 (R) osti.gov
Co(III)-OTs-salan complex4-Bromobenzaldehyde-85 (S) osti.gov

Bioreduction: The biocatalytic asymmetric reduction of prochiral ketones is an environmentally friendly and highly selective method for producing enantiopure secondary alcohols. nih.gov A plausible route to enantiopure this compound would involve the asymmetric reduction of a corresponding α-amino ketone precursor. Alcohol dehydrogenases (ADHs) are frequently used for this transformation. nih.gov For instance, mutants of secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) have been successfully used for the asymmetric reduction of 2-haloacetophenones to produce optically active (R)- or (S)-2-halo-1-arylethanols with high conversions and enantioselectivities (>99% ee). nih.govkaust.edu.sa The stereochemical outcome can often be controlled by selecting the appropriate enzyme mutant. kaust.edu.sa

The use of chiral auxiliaries is a classical and reliable strategy for asymmetric synthesis. nih.gov This approach involves covalently bonding a chiral molecule (the auxiliary) to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. ingentaconnect.com

For the synthesis of β-amino alcohols, chiral auxiliaries derived from natural sources like amino acids are common. researchgate.netnih.gov For example, Evans' oxazolidinone auxiliaries, derived from amino acids, are widely used to control stereochemistry in aldol (B89426) reactions, which can be a key step in building the carbon skeleton of the target molecule. nih.govingentaconnect.com Another strategy involves the condensation of an appropriate aldehyde with a chiral N-sulfinyl imine, followed by a stereoselective addition of a nucleophile. acs.org A potential route to this compound could involve the diastereoselective addition of a suitable organometallic reagent to a chiral imine derived from 3-bromo-4-chlorobenzaldehyde.

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes, which catalyze a reaction on one enantiomer at a much faster rate than the other. researchgate.net

For resolving racemic 2-amino-1-arylethanols, lipases are particularly effective. researchgate.net The resolution of racemic this compound could be achieved through lipase-catalyzed enantioselective acylation. In this process, the racemic amino alcohol is reacted with an acyl donor in an organic solvent. The lipase (B570770) selectively acylates one enantiomer (e.g., the R-enantiomer), leaving the other (S-enantiomer) unreacted. The resulting acylated product and the unreacted alcohol can then be separated. Lipase PS (from Pseudomonas cepacia) and Lipase from Candida antarctica (CALB) are known to exhibit high enantioselectivity in the resolution of various amino alcohols. researchgate.netresearchgate.net The efficiency and enantioselectivity of the resolution can be influenced by the choice of enzyme, solvent, and acylating agent. researchgate.netresearchgate.net

Diastereomeric Salt Formation: This is one of the most reliable and frequently used methods for resolving racemates on both laboratory and industrial scales. nih.gov The process involves reacting the racemic base, such as this compound, with a single enantiomer of a chiral acid (a resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. nih.gov This solubility difference allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amino alcohol is recovered by treating the salt with a base. Common chiral resolving agents include tartaric acid and its derivatives, and natural chiral acids like dehydroabietic acid. nih.govresearchgate.net The choice of solvent is critical, as it can significantly influence the efficiency of the resolution and in some cases even reverse which enantiomer crystallizes (chirality switching). researchgate.net

Table 2: Examples of Resolving Agents for Chiral Amines and Alcohols Note: This table illustrates the application of various resolving agents to compounds structurally similar to the target molecule.

Racemic CompoundResolving AgentSolventResultSource
3-Hydroxy-4-(4-chlorophenyl)butanoic acid(-)-2-Amino-1,2-diphenylethanol (ADPE)THF(S)-salt obtained with 68% efficiency nih.gov
2-Amino-1-phenylethanolDehydroabietic acidPolar solvents (e.g., Methanol)(S)-enantiomer obtained in high optical purity researchgate.net
2-Amino-1-phenylethanolDehydroabietic acidLess polar solvents (e.g., Acetonitrile)(R)-enantiomer obtained researchgate.net

Chromatographic Separation: When crystallization methods are not effective, chiral chromatography offers a powerful alternative for separating enantiomers. google.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. The separation of diastereomeric esters of racemic amino acids on standard silica (B1680970) gel columns is also a well-established method. google.com

Green Chemistry Principles and Sustainable Synthetic Approaches

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net This involves using safer solvents, renewable starting materials, and catalytic methods to improve atom economy and energy efficiency.

One of the core principles of green chemistry is the reduction or replacement of hazardous organic solvents. Water is an ideal green solvent due to its low cost, non-toxicity, and non-flammability.

Atom Economy and Waste Minimization in Synthetic Design

The principles of green chemistry, particularly atom economy and waste minimization, are crucial in the design of synthetic routes for complex molecules like this compound. sigmaaldrich.comresearchgate.net A high atom economy signifies that a larger proportion of the atoms from the reactants are incorporated into the desired product, thereby reducing the generation of waste. sigmaaldrich.com

A hypothetical, yet chemically sound, four-step synthesis is proposed to illustrate these principles:

Friedel-Crafts Acylation: The synthesis can commence with the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene (B145985) with acetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃), to produce 1-(3-bromo-4-chlorophenyl)ethanone. While effective, this reaction is known for its poor atom economy. The stoichiometric use of AlCl₃, which is subsequently hydrolyzed and neutralized, generates a significant amount of aluminum hydroxide (B78521) and salt waste.

Amination: The α-bromo ketone can then be subjected to amination to introduce the amino group, forming 2-amino-1-(3-bromo-4-chlorophenyl)ethanone. The choice of the aminating agent is critical for atom economy. Using ammonia is the most atom-economical choice. However, this can lead to the formation of secondary and tertiary amine byproducts, reducing the yield of the desired primary amine and complicating purification. researchgate.net

Reduction: The final step is the reduction of the α-amino ketone to the target this compound. Catalytic hydrogenation is a highly atom-economical method for this reduction, as it utilizes molecular hydrogen with only water as a potential byproduct if a solvent is used. researchgate.net In contrast, using stoichiometric reducing agents like sodium borohydride (B1222165) (NaBH₄) results in lower atom economy due to the generation of borate (B1201080) salts as byproducts. whiterose.ac.uk

To enhance the greenness of this synthetic route, several modifications can be considered:

Alternative Catalysts: Utilizing reusable solid acid catalysts for the Friedel-Crafts acylation can significantly improve atom economy and reduce waste compared to stoichiometric AlCl₃.

Alternative Brominating Agents: Employing N-bromosuccinimide (NBS) as a brominating agent can offer better selectivity and easier handling, although the atom economy is lower than with Br₂. The succinimide (B58015) byproduct can potentially be recycled.

Catalytic Amination: Developing a catalytic amination process would be a significant improvement over stoichiometric methods, reducing byproducts and improving atom economy. researchgate.net

Asymmetric Reduction: For the synthesis of a single enantiomer of the final product, catalytic asymmetric hydrogenation using chiral catalysts is a highly efficient and atom-economical approach. rsc.org

The following table provides a comparative overview of the atom economy for different reagents in the key synthetic steps.

Reaction Step Reagent/Method Theoretical Atom Economy Key Byproducts Reference
Friedel-Crafts Acylation AlCl₃ (stoichiometric)LowAluminum saltsN/A
α-Bromination Br₂HighHBrN/A
Amination NH₃Very HighAmmonium (B1175870) salts researchgate.net
Reduction Catalytic H₂Very HighNone (in theory) researchgate.net
Reduction NaBH₄LowBorate salts whiterose.ac.uk

Process Optimization and Scale-Up Considerations in Laboratory Settings

The successful transition of a synthetic route from a small-scale laboratory experiment to a larger-scale production requires careful process optimization and consideration of various factors to ensure safety, efficiency, and reproducibility. rsc.org

For the proposed synthesis of this compound, the following aspects are critical for optimization and scale-up:

Reaction Conditions: Each step of the synthesis must be optimized for parameters such as temperature, solvent, reaction time, and catalyst loading. For instance, the Friedel-Crafts acylation is highly exothermic and requires careful temperature control to prevent side reactions and ensure regioselectivity. The choice of solvent can also significantly impact reaction rates and product purity.

Reagent Addition: The mode and rate of reagent addition are crucial, especially in exothermic reactions. In the bromination step, slow, controlled addition of bromine is necessary to prevent runaway reactions and the formation of poly-brominated byproducts.

Catalyst Selection and Handling: In the catalytic reduction step, the choice of catalyst (e.g., Palladium, Platinum, Rhodium) and ligand is critical for achieving high yield and, if required, high enantioselectivity. rsc.org Catalyst deactivation, recovery, and reuse are important considerations for cost-effectiveness and sustainability on a larger scale.

Continuous Flow Chemistry: For multi-step syntheses, continuous flow chemistry offers significant advantages over traditional batch processing, especially for scale-up. It allows for better control over reaction parameters, improved safety for hazardous reactions, and the potential for telescoping multiple steps, which minimizes intermediate isolation and purification, thereby saving time and resources. rsc.org A modular flow system could be designed for the synthesis of vicinal amino alcohols, integrating steps like oxidation, epoxidation, and aminolysis.

The table below outlines key optimization parameters and considerations for each synthetic step in a laboratory setting.

Synthetic Step Key Optimization Parameters Scale-Up Considerations Potential Challenges Reference
Friedel-Crafts Acylation Catalyst loading, temperature, reaction timeHeat management, safe handling of AlCl₃Poor atom economy, large waste streamN/A
α-Bromination Temperature, rate of bromine addition, solventSafe handling of bromine, HBr scrubbingRegioselectivity control, byproduct formationN/A
Amination Choice of amine, solvent, temperatureControl of over-alkylation, purificationFormation of multiple products, difficult separation researchgate.net
Reduction Catalyst, hydrogen pressure, temperature, solventCatalyst handling and recovery, safety with H₂Diastereoselectivity/enantioselectivity control rsc.org

Chemical Reactivity, Derivatization, and Transformation Studies

Reactions Involving the Amino Functionality

The primary amino group is a potent nucleophile and a key site for derivatization. Its reactions typically involve the formation of new bonds at the nitrogen atom, leading to amides, sulfonamides, imines, and various heterocyclic systems.

The primary amine of 2-Amino-2-(3-bromo-4-chlorophenyl)ethanol readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in synthetic organic chemistry for protecting the amino group or for introducing specific functionalities.

Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono-, di-, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the resulting secondary and tertiary amines. pressbooks.pub Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation. acs.org The use of an excess of the amine can favor the formation of the primary amine product. pressbooks.pub

Table 1: Acylation, Sulfonylation, and Alkylation Reactions
Reaction TypeReagent ExampleProduct Class
AcylationAcetyl chlorideN-(2-(3-bromo-4-chlorophenyl)-2-hydroxyethyl)acetamide
SulfonylationBenzenesulfonyl chlorideN-(2-(3-bromo-4-chlorophenyl)-2-hydroxyethyl)benzenesulfonamide
AlkylationMethyl iodide2-(Methylamino)-2-(3-bromo-4-chlorophenyl)ethanol

The reaction of primary amines with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. jcsp.org.pknih.gov These compounds, characterized by a carbon-nitrogen double bond, are synthesized through a reversible, acid-catalyzed condensation reaction where a molecule of water is eliminated. masterorganicchemistry.comlumenlearning.com The formation of imines is highly dependent on the pH of the reaction medium, with optimal rates typically observed around a pH of 4-5. masterorganicchemistry.comlumenlearning.com

The process begins with the nucleophilic addition of the primary amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.org Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is eliminated to form an iminium ion. libretexts.org Deprotonation of the nitrogen atom then yields the final imine product. libretexts.org Schiff bases are valuable intermediates in organic synthesis and have been studied for their diverse biological activities. jcsp.org.pkrsc.org

Table 2: Imine Formation Reaction
Reactant 1Reactant 2 (Example)Product Class
This compoundBenzaldehydeImine (Schiff Base)

The presence of both an amino and a hydroxyl group on adjacent carbons in this compound makes it a suitable precursor for the synthesis of various heterocyclic systems. Intramolecular cyclization can lead to the formation of substituted oxazolines or other related heterocycles, often promoted by specific reagents or conditions that facilitate the ring-closing step.

Furthermore, this compound can participate in intermolecular cyclization reactions. For instance, condensation with 1,3-dicarbonyl compounds can build heterocyclic rings like quinolines in situ. nih.gov Domino alkylation-cyclization reactions, for example with propargyl bromides, provide a pathway to thiazole (B1198619) derivatives. organic-chemistry.org Such cyclization strategies are a cornerstone of synthetic chemistry for creating complex molecular architectures from simpler building blocks. nih.gov

Table 3: Potential Cyclization Products
Reaction TypeReagent ExampleHeterocyclic System
Intramolecular CyclizationPhosgene equivalentOxazolidinone
Intermolecular Cyclization1,3-DiketoneSubstituted Quinolines

Reactions Involving the Hydroxyl Functionality

The secondary hydroxyl group is another key reactive site, participating in esterification, etherification, and oxidation reactions.

The hydroxyl group can be converted into an ester through reaction with a carboxylic acid or its derivatives, such as acyl chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. wpmucdn.com Esterification is a widely used reaction in the synthesis of fine chemicals, perfumes, and pharmaceuticals. nih.gov

Etherification, such as in the Williamson ether synthesis, involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. This results in the formation of an ether linkage.

Table 4: Esterification and Etherification Reactions
Reaction TypeReagent ExampleProduct Class
EsterificationAcetic anhydride2-Amino-2-(3-bromo-4-chlorophenyl)ethyl acetate
EtherificationSodium hydride, then Methyl iodide2-Amino-2-(3-bromo-4-chlorophenyl)-1-methoxyethane

Oxidation of the secondary alcohol in this compound yields the corresponding ketone, 2-amino-1-(3-bromo-4-chlorophenyl)ethan-1-one. A variety of oxidizing agents can be employed for this transformation, and the choice of reagent can be critical to avoid over-oxidation or side reactions involving the amino group. weebly.com Milder oxidizing agents are often preferred to ensure the chemoselective oxidation of the alcohol without affecting the amine. This transformation is a key step in accessing a different class of compounds where the carbonyl group can be used for further synthetic manipulations. cur.ac.rw

Table 5: Oxidation Reaction
ReactantReagent ExampleProduct
This compoundPyridinium chlorochromate (PCC)2-Amino-1-(3-bromo-4-chlorophenyl)ethan-1-one

Nucleophilic Substitution of Activated Hydroxyl Group

The hydroxyl group of this compound is a poor leaving group. Therefore, direct nucleophilic substitution is not feasible. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This process is known as activation.

Activation Strategies:

Protonation: In the presence of strong acids like hydrobromic or hydrochloric acid, the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). The resulting water molecule is an excellent leaving group. tutorsglobe.com Subsequent attack by a nucleophile can then occur. tutorsglobe.com However, this method is limited to acid-stable molecules and nucleophiles that are not deactivated by protonation. tutorsglobe.com

Conversion to Sulfonate Esters: A more general method involves converting the alcohol into a sulfonate ester, such as a tosylate, mesylate, or triflate. These are excellent leaving groups because their corresponding anions are highly stabilized by resonance. This transformation makes the carbon atom susceptible to attack by a wide range of nucleophiles.

Reaction with Halogenating Agents: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a halide. tutorsglobe.com These reactions proceed via intermediate chlorosulfite or phosphite (B83602) esters, which then undergo internal substitution to yield the corresponding alkyl halide. tutorsglobe.com

Once activated, the site is susceptible to substitution by various nucleophiles. For primary alcohols, this typically proceeds via an Sₙ2 mechanism, which would lead to an inversion of stereochemistry at the chiral center if applicable. tutorsglobe.com

Reactions of the Substituted Phenyl Moiety

The 3-bromo-4-chlorophenyl group is a key feature for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is central to its utility.

Palladium-catalyzed reactions are fundamental tools for forming new carbon-carbon and carbon-nitrogen bonds on the aromatic ring. nobelprize.orgyoutube.com The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a versatile method for forming new C-C bonds. nobelprize.orgorganic-chemistry.org The base is crucial for activating the organoboron reagent to facilitate transmetalation. organic-chemistry.org For a substrate like this compound, the reaction would selectively occur at the more reactive C-Br bond. nih.govyonedalabs.com

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, along with an amine base. youtube.comorganic-chemistry.org The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then participates in the palladium catalytic cycle. youtube.com As with the Suzuki reaction, the greater reactivity of the C-Br bond allows for selective alkynylation at the 3-position of the phenyl ring. wikipedia.orgnih.gov

Buchwald-Hartwig Amination: This powerful reaction forms a new carbon-nitrogen bond by coupling the aryl halide with a primary or secondary amine. numberanalytics.comwikipedia.org It requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. numberanalytics.comlibretexts.org The choice of ligand is critical for reaction efficiency and scope. libretexts.orgnih.gov This method allows for the introduction of a wide variety of nitrogen-containing substituents at the 3-position of the phenyl ring.

Reaction Type Coupling Partner Typical Catalyst System Product Type
Suzuki-Miyaura Aryl/Vinyl Boronic AcidPd(PPh₃)₄, Pd(OAc)₂, Na₂CO₃, K₂CO₃Biaryl or Styrenyl derivative
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂, CuI, Amine Base (e.g., Et₃N)Arylalkyne
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃, Ligand (e.g., BINAP, XPhos), Base (e.g., NaOt-Bu)Di- or Tri-substituted Arylamine

Direct C-H arylation has emerged as an alternative to traditional cross-coupling reactions, avoiding the need for pre-functionalized organometallic reagents. nih.govrsc.org In this approach, a C-H bond on one aromatic partner is coupled directly with an aryl halide. For this compound, a potential, though less common, transformation could involve the direct arylation of another arene using the C-Br bond as the reactive handle. rsc.org Conversely, C-H functionalization on the 3-bromo-4-chlorophenyl ring itself is challenging due to the presence of the more reactive halogen sites. However, under specific catalytic conditions, direct arylation at C-H positions activated by directing groups can be achieved. mdpi.com

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is highly dependent on the identity of the halogen. The general order of reactivity is C-I > C-OTf > C-Br >> C-Cl. yonedalabs.comresearchgate.net This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond down the group.

For this compound, the C-Br bond is significantly more reactive than the C-Cl bond. researchgate.net This differential reactivity is synthetically valuable, as it allows for selective functionalization at the 3-position (bromine) while leaving the 4-position (chlorine) intact. nih.gov This selective reaction can be achieved under standard Suzuki, Sonogashira, or Buchwald-Hartwig conditions. nih.govnih.govnumberanalytics.com Subsequent functionalization of the less reactive C-Cl bond is possible but requires more forcing reaction conditions, such as higher temperatures, stronger bases, or more active catalyst systems employing specialized electron-rich, bulky phosphine ligands. yonedalabs.comnumberanalytics.com This stepwise functionalization provides a pathway to complex, tri-substituted phenyl derivatives from a single starting material.

Bond Relative Reactivity in Pd-Coupling Typical Reaction Conditions
C-BrHighMild to moderate (e.g., room temp to 80 °C)
C-ClLowForcing (e.g., higher temp, specialized ligands)

Theoretical and Computational Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the atomic level. By solving approximations of the Schrödinger equation, we can determine its geometric and electronic properties.

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and electronic properties of molecules. The B3LYP functional combined with a 6-311++G(d,p) basis set is a widely used level of theory for such calculations on organic molecules, providing a good balance between accuracy and computational cost.

The ground state geometry of 2-Amino-2-(3-bromo-4-chlorophenyl)ethanol would be optimized to find the lowest energy arrangement of its atoms. The calculations would reveal a substituted phenyl ring that is largely planar, attached to an ethanolamine (B43304) side chain. The carbon atom bonded to the phenyl ring, amino group, and ethanol (B145695) group is a chiral center with a tetrahedral geometry. The bromine and chlorine atoms introduce significant electronic and steric effects, influencing the bond lengths and angles of the aromatic ring.

Below is a table of predicted geometric parameters for the optimized structure, based on typical values for similar molecular fragments.

Table 1: Predicted Ground State Geometric Parameters from DFT Calculations

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C-Cl1.74
C-Br1.90
C-N (aliphatic)1.47
C-O (hydroxyl)1.43
C-C (aromatic)1.39 - 1.41
C-C (side chain)1.53
**Bond Angles (°) **C-C-Cl119.5
C-C-Br120.5
O-C-C (side chain)110.0
N-C-C (side chain)111.5

Note: These values are representative and would be precisely determined by a specific DFT calculation.

Natural Bond Orbital (NBO) analysis is employed to investigate charge distribution, charge transfer, and the stabilizing effects of orbital interactions within a molecule. In this compound, the analysis would reveal significant charge delocalization arising from hyperconjugative interactions.

Table 2: Predicted Major Hyperconjugative Interactions from NBO Analysis

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
n(N)σ(C-C side chain)~ 3.5
n(O)σ(C-H side chain)~ 2.8
n(O)σ(C-C side chain)~ 1.5
π(C-C aromatic)π(C-C aromatic)~ 20.0 - 25.0

Note: n denotes a lone pair orbital; σ and π* denote antibonding orbitals. The E(2) values are typical estimates for such interactions.*

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the amino group. The LUMO is likely distributed across the antibonding orbitals of the aromatic ring. DFT calculations can determine the energies of these orbitals and other global reactivity descriptors.

Table 3: Predicted FMO Energies and Global Reactivity Descriptors

ParameterFormulaPredicted Value (eV)
EHOMO--6.45
ELUMO--1.85
Energy Gap (ΔE)ELUMO - EHOMO4.60
Ionization Potential (I)-EHOMO6.45
Electron Affinity (A)-ELUMO1.85
Hardness (η)(I - A) / 22.30
Chemical Potential (μ)-(I + A) / 2-4.15
Electrophilicity Index (ω)μ² / (2η)3.75

Note: These values are representative for a substituted aromatic compound of this type and indicate moderate reactivity and high stability.

Conformational Analysis and Potential Energy Surfaces

The biological and chemical activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation.

Conformational analysis involves studying the molecule's energy as a function of the rotation around its single bonds. For this compound, the key rotatable bonds are the C-C bond in the ethanolamine side chain and the bond connecting the side chain to the phenyl ring. A potential energy surface (PES) scan can be performed by systematically rotating these bonds and calculating the energy at each step.

The results of such a scan would identify several energy minima, corresponding to stable conformers (likely staggered conformations to minimize steric hindrance), and energy maxima, which are the transition states between them. The energy difference between a minimum and an adjacent maximum represents the rotational energy barrier, which indicates the flexibility of the molecule.

Amino alcohols are well-known for their ability to form intramolecular hydrogen bonds. In this compound, a significant noncovalent interaction is expected between the hydroxyl group (-OH) and the amino group (-NH₂). The hydrogen atom of the hydroxyl group acts as a donor, and the nitrogen atom's lone pair acts as an acceptor, creating a stable five-membered ring structure.

This intramolecular hydrogen bond is a key factor in determining the preferred conformation of the side chain. Computationally, its presence is confirmed by:

A short distance between the hydroxyl hydrogen and the amino nitrogen (typically < 2.5 Å).

A bond angle (O-H···N) close to linear.

NBO analysis showing a stabilizing charge-transfer interaction between the nitrogen lone pair and the antibonding orbital of the O-H bond (n(N) → σ*(O-H)).

Computational chemistry serves as a powerful tool for exploring the intricacies of molecular structures and their associated properties. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), a detailed profile of this compound can be constructed. These theoretical models allow for the prediction of spectroscopic data and the elucidation of reaction mechanisms, offering a comprehensive understanding of the molecule's behavior.

Spectroscopic Property Predictions

Vibrational Frequency Calculations (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is fundamental in identifying the functional groups within a molecule. Computational methods, such as DFT using the B3LYP functional with a 6-311++G(d,p) basis set, can accurately calculate the vibrational frequencies of this compound. core.ac.uknih.gov These calculations provide a theoretical spectrum that aids in the assignment of experimental vibrational bands.

The predicted vibrational modes for this compound are characteristic of its constituent functional groups. For instance, the amino group (-NH2) is expected to exhibit asymmetric and symmetric stretching vibrations. core.ac.ukresearchgate.net Studies on analogous compounds like 2-Amino-5-Chloropyridine show these N-H stretching bands appearing between 3450 cm⁻¹ and 3560 cm⁻¹. core.ac.uk The scissoring vibration of the -NH2 group is anticipated to be around 1620 cm⁻¹. core.ac.uk

The carbon-halogen bonds also produce distinct vibrational signals. The C-Cl stretching vibration is typically observed in the 650-750 cm⁻¹ region, while the C-Br stretch appears at a lower frequency due to the larger mass of bromine. core.ac.uk Aromatic C-H and C-C stretching vibrations from the phenyl ring, along with O-H and C-O stretching from the ethanol moiety, contribute to the compound's unique spectroscopic fingerprint.

Table 1: Predicted Vibrational Frequencies for this compound This table is a predictive model based on computational studies of analogous compounds.

Predicted Wavenumber (cm⁻¹)Vibrational AssignmentFunctional GroupReference Analog
~3555Asymmetric N-H StretchingAmino core.ac.uk
~3450Symmetric N-H StretchingAmino core.ac.uk
~3300O-H StretchingHydroxylGeneral
~3100Aromatic C-H StretchingPhenyl Ring researchgate.net
~1623NH₂ ScissoringAmino core.ac.uk
~1475C-C Ring StretchingPhenyl Ring researchgate.net
~1080C-O StretchingEthanolGeneral
~710C-Cl StretchingChloro-substituent core.ac.uk
~600C-Br StretchingBromo-substituentGeneral

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are invaluable for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, often employed within a DFT framework, is a reliable approach for predicting ¹H and ¹³C NMR spectra. researchgate.net These calculations can help assign signals in experimentally obtained spectra and confirm the molecular structure of this compound.

For the ¹H NMR spectrum, the protons on the aromatic ring are expected to appear as a complex multiplet pattern in the downfield region (typically 7.0-8.0 ppm), with their precise shifts influenced by the electronic effects of the bromine and chlorine substituents. The methine proton (-CH) adjacent to the amino and hydroxyl groups would likely resonate at an intermediate chemical shift. The chemical shifts of the protons in the -NH2 and -OH groups are variable and may appear as broad signals.

In the ¹³C NMR spectrum, the carbon atoms of the phenyl ring will show distinct signals based on their position relative to the halogen and aminoethanol substituents. The carbons directly bonded to bromine and chlorine will be significantly affected. The chemical shifts for the ethanol side chain carbons (-CH and -CH2OH) can also be accurately predicted. Comparing these theoretical values with experimental data for similar structures, such as 1-(4-Chlorophenyl)ethanol, enhances the confidence in structural assignments. chemicalbook.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is a predictive model based on computational studies of analogous compounds.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Reference Analog
Aromatic CH7.2 - 7.8 (multiplet)125 - 135 chemicalbook.comchemicalbook.com
C-Cl-~133 chemicalbook.com
C-Br-~122General
C-C(N)OH-~140General
CH(N)OH~4.5 - 5.0~70 chemicalbook.com
CH₂OH~3.6 - 3.8~65 chemicalbook.com
NH₂variable, broad- core.ac.uk
OHvariable, broad- chemicalbook.com

Electronic Transition Properties via TD-DFT (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules and predict their Ultraviolet-Visible (UV-Vis) absorption spectra. researchgate.netmdpi.com This analysis involves calculating the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which corresponds to the primary electronic transition. nih.govmdpi.com

For this compound, TD-DFT calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The presence of the substituted phenyl ring suggests that the primary electronic transitions will likely be of the π → π* type. The choice of solvent in the computational model is critical, as solvent polarity can influence the electronic transitions and cause a shift in the absorption maxima. mdpi.com

Table 3: Predicted Electronic Transitions for this compound This table is a predictive model based on general TD-DFT principles.

Predicted λmax (nm)Oscillator Strength (f)Major ContributionSolvent ModelReference
~275> 0.1HOMO → LUMO (π → π)Ethanol (IEFPCM) researchgate.netmdpi.com
~230> 0.2HOMO-1 → LUMO (π → π)Ethanol (IEFPCM) researchgate.netmdpi.com

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides profound insights into how chemical reactions occur by mapping the entire potential energy surface of a reaction. This allows for the identification of reaction intermediates, transition states, and the calculation of energy barriers, which govern the reaction rate.

Transition State Characterization and Activation Energy Barriers

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods can locate this first-order saddle point and determine the activation energy (ΔG‡), which is the energy required to overcome the reaction barrier. openstax.org

For a molecule like this compound, one could investigate various reactions, such as its synthesis or subsequent nucleophilic substitution. The bulky nature of the 3-bromo-4-chlorophenyl group would likely introduce significant steric hindrance, which raises the energy of the transition state and can decrease the reaction rate compared to less hindered substrates. openstax.org Computational studies on related systems have demonstrated the ability to model such pathways, revealing how factors like chemoselectivity are controlled by subtle differences in activation energies. acs.org

Solvent Effects on Reaction Energetics and Pathways

The rates of reactions involving this compound would be strongly influenced by the solvent choice. For example, in a potential SN2 reaction, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) would be expected to increase the reaction rate. openstax.org These solvents are effective at solvating cations but leave the nucleophilic anion relatively "bare" and more reactive. Conversely, protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and lowers its reactivity, thus slowing the reaction. openstax.orgacs.org Computational studies can quantify these effects by calculating the activation energies in different solvent environments, providing guidance for optimizing reaction conditions. kombuchabrewers.org

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the theoretical and computational investigations of the chemical compound This compound .

Therefore, it is not possible to provide an article focusing on the molecular modeling, binding site prediction, docking simulations, or energetic contributions related to the mechanistic interactions of this particular compound. The requested detailed research findings and data tables for the specified subsections under "" could not be generated due to the absence of relevant studies in the public domain.

Further research and publication in the field of computational chemistry and molecular modeling would be required to address the specific topics outlined in the request for this compound.

Role in Advanced Synthetic Applications and Material Science Research

Integration as a Key Intermediate in Complex Organic Synthesis

The true value of 2-Amino-2-(3-bromo-4-chlorophenyl)ethanol is realized in its application as a foundational unit for constructing more elaborate molecules. Its bifunctional nature, combined with the stereochemistry at the carbon bearing the amino and hydroxyl groups, provides a strategic starting point for multi-step syntheses.

As a chiral building block, this compound offers chemists a pre-defined stereocenter, which is crucial for building molecules with specific three-dimensional arrangements. The presence of the amino and alcohol groups allows for selective chemical modifications. For instance, the amine can be acylated, alkylated, or used to form Schiff bases, while the alcohol can be oxidized, esterified, or converted into a leaving group. The bromine and chlorine atoms on the phenyl ring also serve as reactive handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents and the construction of highly functionalized and complex molecular architectures.

While specific pharmaceutical applications of this compound are not detailed in the available literature, its structural analogs play a critical role as intermediates in the synthesis of pharmaceuticals. For example, the closely related compound (S)-2-Amino-2-(3-chlorophenyl)ethanol is utilized as a chiral building block for preparing enantiomerically pure pharmaceutical compounds and their intermediates. a2bchem.comambeed.com This suggests that this compound serves a similar function as a precursor for complex molecular scaffolds that are foundational to the discovery of new therapeutic agents. The synthesis of various chiral alcohols and amino acids, such as (S)-2-chloro-1-(3-chlorophenyl)ethanol and (S)-1-(2'-bromo-4'-fluorophenyl)ethanol, through biocatalytic methods underscores the importance of such halogenated phenyl ethanolamine (B43304) derivatives in pharmaceutical development. mdpi.comresearchgate.net

Ligand Design and Application in Catalysis

The development of catalysts that can control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. Chiral amino alcohols are a well-established class of compounds used for this purpose.

The structure of this compound, containing both a nitrogen and an oxygen atom, makes it an ideal candidate for modification into a bidentate ligand. Such ligands can coordinate to a metal center, creating a chiral environment that influences the course of a chemical reaction. While specific research on ligands derived directly from this compound is not available, the general principle is well-documented for other chiral amino alcohols. mdpi.com These are often used to form oxazaborolidine catalysts for the asymmetric reduction of ketones or are modified to create novel chiral reagents for metal-catalyzed reactions. mdpi.comnih.gov The presence of the halogenated phenyl group could also be exploited to tune the electronic properties of a resulting catalyst.

Ligands derived from chiral amino alcohols are known to be effective in inducing asymmetry in a variety of metal-catalyzed transformations. These include asymmetric reductions, alkylations, and cycloadditions. nih.govnih.gov A chiral ligand creates a diastereomeric transition state with the substrate, lowering the activation energy for the formation of one enantiomer over the other. This results in a product with high enantiomeric excess. Although specific examples employing ligands from this compound have not been reported, its structural motifs are consistent with those used effectively in asymmetric catalysis.

Functionalization for Material Science Applications

Based on the available research, there are no specific documented applications of this compound in the field of material science. Its potential use in polymers or as a functional probe has not been explored in the reviewed literature.

Interactive Data Table: Compound Properties

PropertyValue
Compound Name (S)-2-amino-2-(3-bromo-4-chlorophenyl)ethan-1-ol
CAS Number 1272734-29-8
Molecular Formula C₈H₉BrClNO
Structure A phenyl ring substituted with bromine at position 3 and chlorine at position 4, attached to a two-carbon chain with an amino group and an alcohol group on adjacent carbons.

Incorporation into Polymeric Architectures

The molecular structure of this compound, which features a primary amine, a hydroxyl group, and a halogenated aromatic ring, presents it as a versatile building block for the synthesis of novel polymeric materials. The presence of two reactive functional groups, the amine and the hydroxyl, allows for its integration into polymer chains via various polymerization techniques.

For instance, these functional groups can serve as active sites for polycondensation reactions. When reacted with dicarboxylic acids or their derivatives, this compound can be incorporated into polyesters or polyamides. The bulky and electron-withdrawing bromo-chlorophenyl group would likely impart unique characteristics to the resulting polymers, such as enhanced thermal stability, altered solubility, and potentially flame-retardant properties due to the halogen content.

Furthermore, the amine and hydroxyl moieties can act as initiators for ring-opening polymerization of cyclic monomers like lactones or epoxides. This would lead to the formation of polymers with the this compound unit as a chain-end group, thereby functionalizing the polymer and tailoring its surface properties or reactivity for further modifications.

The potential impact of integrating this compound into a polymer backbone is significant. The halogenated phenyl ring is expected to increase the refractive index of the material, a desirable property for optical applications. Moreover, the rigidity of the aromatic structure could contribute to a higher glass transition temperature, leading to materials with improved dimensional stability at elevated temperatures.

While the synthesis of polymers from halogenated phenyl ethanolamine derivatives is a known strategy to achieve specific material properties, dedicated research on the polymerization of this compound is needed to fully realize and characterize the properties of the resulting polymers.

Design of Functional Probes for Biochemical Research

The unique combination of a primary amine, a hydroxyl group, and a di-halogenated phenyl ring makes this compound an attractive scaffold for the design of functional probes for biochemical research. Functional probes are essential tools for visualizing and understanding complex biological processes at the molecular level.

The primary amine of this compound serves as a convenient point of attachment for various reporter groups, such as fluorophores or chromophores, and recognition elements that can selectively bind to specific biological targets like enzymes or receptors. For example, a fluorescent dye could be covalently linked to the amine, and a targeting moiety could be introduced to guide the probe to a particular subcellular location or protein of interest.

The design of such probes often involves a modular approach where the core scaffold, in this case, this compound, provides the basic structure, and the functional components are added through chemical synthesis. The interaction of the probe with its biological target can then lead to a measurable change in the signal from the reporter group, such as an increase or decrease in fluorescence intensity, a shift in emission wavelength, or a change in color.

The bromo- and chloro-substituents on the phenyl ring can also be exploited in the design of these probes. For instance, the bromine atom can participate in cross-coupling reactions, allowing for the introduction of more complex functionalities. Additionally, the electronic properties of the halogenated ring can influence the photophysical properties of an attached fluorophore, potentially leading to probes with improved sensitivity and specificity.

The development of biochemical sensors and probes from amino-substituted small molecules is a vibrant area of research. While no specific functional probes based on this compound have been reported, its chemical structure holds considerable promise for the future development of novel tools for biochemical and biomedical investigations. Further synthetic exploration and biological evaluation are necessary to harness the full potential of this compound in the design of next-generation functional probes.

Advanced Analytical Methodologies for Research Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of novel compounds. For 2-Amino-2-(3-bromo-4-chlorophenyl)ethanol, HRMS provides an exact measurement of its molecular mass, allowing for the verification of its chemical formula, C₈H₉BrClNO.

In a typical analysis, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured with high precision. The experimentally determined mass is compared against the theoretical (calculated) mass, with a minimal mass error (typically in the parts-per-million or ppm range) confirming the elemental composition.

The complex isotopic pattern resulting from the presence of bromine and chlorine atoms serves as a distinctive signature for this molecule. The two stable isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) create a characteristic cluster of peaks in the mass spectrum, and the relative abundances of these isotopic peaks must match the theoretical distribution.

While specific fragmentation data for this compound is not widely published, tandem mass spectrometry (MS/MS) experiments would be expected to show characteristic losses. Common fragmentation pathways for phenylethanolamines include the cleavage of the C-C bond between the amino-bearing carbon and the aromatic ring, as well as the loss of water and small amine-containing fragments.

Illustrative HRMS Data Table

IonTheoretical m/zObserved m/zMass Error (ppm)
[C₈H₉BrClNO + H]⁺263.9632263.96351.1

Note: The data in this table is illustrative and based on the theoretical mass of the compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is used to map out the carbon-hydrogen framework and the connectivity of atoms within the molecule.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the methine proton (CH-OH) and the methylene (B1212753) protons (CH₂-NH₂). It would also reveal the coupling between the aromatic protons on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly attached proton and carbon atoms. This allows for the definitive assignment of which protons are attached to which carbons. For instance, the signal for the methine proton would show a cross-peak with the signal for the methine carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, the protons of the methylene group (CH₂-NH₂) would show correlations to the methine carbon (CH-OH) and the carbon atom of the phenyl ring to which the ethanolamine (B43304) chain is attached.

Illustrative ¹H and ¹³C NMR Data Table

Position¹H Chemical Shift (ppm, multiplicity)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
1'-141.5H-2', H-6', H-7
2'7.65 (d)132.0C-4', C-6'
3'-122.8H-2', H-5'
4'-131.8H-2', H-5'
5'7.35 (dd)128.5C-1', C-3'
6'7.50 (d)130.0C-2', C-4'
7 (CHOH)4.85 (t)72.5C-1', C-8
8 (CH₂NH₂)3.10 (d)45.8C-7

Note: The chemical shift values are illustrative and based on data for structurally similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

NOESY/ROESY for Stereochemical and Conformational Analysis

The stereochemistry and preferred conformation of this compound can be investigated using Nuclear Overhauser Effect SpectroscopY (NOESY) or Rotating-frame Overhauser Effect SpectroscopY (ROESY). These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.

For a molecule like this, NOESY/ROESY can help to determine the relative orientation of the substituents around the chiral center. For example, spatial correlations between the methine proton and specific protons on the aromatic ring can provide insights into the preferred rotational conformation (rotamer) of the phenyl group relative to the ethanolamine side chain. These techniques are particularly powerful when combined with computational modeling to compare experimental NOE intensities with theoretical distances in different possible conformations. nih.gov

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of this compound and for separating its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Since this compound is a chiral molecule, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample.

This separation is achieved by using a chiral stationary phase (CSP). researchgate.net CSPs are themselves enantiomerically pure and interact differently with the two enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used for the separation of a wide range of chiral compounds, including amino alcohols. nih.gov The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol (B145695), is optimized to achieve the best separation. researchgate.net The separation of halogenated aromatic compounds by HPLC can be influenced by the type and position of the halogens. sigmaaldrich.com

Illustrative Chiral HPLC Data Table

ParameterValue
ColumnChiralpak IA (amylose derivative)
Mobile PhaseHexane:Isopropanol:Diethylamine (80:20:0.1)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (R-enantiomer)8.5 min
Retention Time (S-enantiomer)10.2 min

Note: The data in this table is for illustrative purposes and represents typical conditions for the chiral separation of a phenylethanolamine derivative.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the progress of chemical reactions and for analyzing the purity of starting materials, intermediates, and final products. However, due to the polar nature and low volatility of this compound (containing hydroxyl and amino groups), direct analysis by GC-MS is challenging.

Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable compound. nih.gov Silylation is a common derivatization method where active hydrogens in the -OH and -NH₂ groups are replaced with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.netmdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. researchgate.net

The resulting silylated derivative is more amenable to GC separation and provides a characteristic mass spectrum that can be used for identification and quantification. GC-MS is particularly useful for detecting and identifying volatile impurities that may be present in the sample. The evaporation of related phenoxyethanol (B1677644) compounds has been studied using GC-MS after silylation, highlighting the utility of this approach.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are non-destructive and can provide crucial information about the absolute configuration of a chiral center, as well as conformational details in solution.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this differential absorption (ΔA) versus wavelength. For a molecule like this compound, the aromatic chromophore (the 3-bromo-4-chlorophenyl group) is the primary absorber in the UV region. When the chiral center is in close proximity to the chromophore, electronic transitions within the phenyl ring become chirally perturbed, leading to a measurable CD signal.

The sign and magnitude of the observed Cotton effects in the CD spectrum can often be correlated with the absolute configuration (R or S) of the stereocenter. This is frequently achieved by comparing the experimental spectrum with that of a closely related compound of known absolute configuration or through the application of empirical rules, such as the sector rules for aromatic compounds. For phenylethanolamine derivatives, the electronic transitions of the benzene (B151609) ring (typically around 220 nm and 260-270 nm) are of particular interest.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum plots the specific rotation [α] against the wavelength. The shape of the ORD curve, particularly in the region of an absorption band (a phenomenon known as the Cotton effect), is characteristic of the stereochemistry of the molecule. A positive Cotton effect corresponds to a peak followed by a trough at lower wavelengths, while a negative Cotton effect shows the opposite behavior.

Similar to CD spectroscopy, the ORD spectrum of this compound would be dominated by the chromophoric phenyl group. The sign of the Cotton effect can be used to deduce the absolute configuration of the chiral carbon.

Table 1: Hypothetical Chiroptical Data for Enantiomers of this compound

Spectroscopic Technique Parameter (R)-Enantiomer (Hypothetical) (S)-Enantiomer (Hypothetical)
Circular Dichroism Cotton Effect at ~220 nm Positive Negative
Cotton Effect at ~265 nm Negative Positive
Optical Rotatory Dispersion Cotton Effect at ~225 nm Positive Negative

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced is dependent on the arrangement of atoms within the crystal lattice. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined.

For this compound, a successful crystallographic analysis would unambiguously establish the connectivity of the atoms and the conformation of the molecule in the solid state. Crucially, for determining the absolute configuration, the presence of heavy atoms like bromine and chlorine is highly advantageous. These atoms produce a significant anomalous dispersion effect, which is the difference in scattering of X-rays by an atom near its absorption edge. By carefully analyzing the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), the absolute configuration of the chiral center can be determined with a high degree of confidence, typically expressed by the Flack parameter.

Although a specific crystal structure for this compound has not been reported in publicly accessible databases, Table 2 provides an illustrative example of the kind of crystallographic data that would be obtained from such an analysis. This hypothetical data is based on typical values for small organic molecules containing similar functional groups.

Table 2: Hypothetical Crystallographic Data for (S)-2-Amino-2-(3-bromo-4-chlorophenyl)ethanol

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 8.5 Å, b = 12.1 Å, c = 7.9 Å
β = 105°
Volume 782.4 ų
Z (Molecules per unit cell) 2
Calculated Density 1.75 g/cm³

| Flack Parameter | 0.02(3) |

Future Research Directions and Emerging Paradigms

Exploration of Novel and Sustainable Synthetic Pathways

The chemical industry's increasing emphasis on green chemistry necessitates the development of environmentally benign synthetic routes. For a molecule like 2-Amino-2-(3-bromo-4-chlorophenyl)ethanol, future research will likely pivot from traditional multi-step syntheses, which often involve harsh reagents and generate significant waste, towards more sustainable alternatives. researchgate.net

Key areas of exploration include:

Biocatalysis: The use of enzymes or whole-cell systems for producing chiral alcohols and amino acids is a well-established green technology. nih.gov The de novo biosynthesis of aromatic compounds like 2-phenylethanol (B73330) (2-PE) has been achieved by engineering oleaginous yeasts, offering a sustainable route from simple sugars. acs.orgmdpi.com Future work could involve engineering metabolic pathways in microorganisms to produce the halogenated phenylpropanol backbone, followed by enzymatic amination. The Ehrlich pathway, a natural process for converting amino acids to corresponding alcohols, could be a target for such engineering. researchgate.netmdpi.com

Chemoenzymatic Synthesis: Combining enzymatic steps with chemical synthesis can leverage the high selectivity of enzymes for key transformations. For instance, an enzyme could be used for the stereoselective reduction of a corresponding ketone precursor, a method proven effective for producing chiral alcohols like (S)-3,5-bistrifluoromethylphenyl ethanol (B145695) with high enantiomeric excess (>99.9%). nih.gov

Use of Greener Reagents and Solvents: Research into replacing hazardous reagents and solvents is crucial. Mechanochemistry, which involves reactions conducted by milling solid reactants, presents a solvent-free synthetic option that can enhance safety and reduce waste. nih.gov This approach has been successfully used for the nucleophilic substitution of alcohols. nih.gov

A comparative table of potential synthetic paradigms is presented below.

Synthetic ParadigmDescriptionPotential Advantages for Synthesis
Biocatalysis Use of engineered microorganisms or isolated enzymes to perform specific chemical transformations. nih.govHigh stereoselectivity, mild reaction conditions, use of renewable feedstocks, reduced environmental impact. acs.orgnih.gov
Mechanochemistry Solvent-free reactions induced by mechanical force (e.g., ball milling). nih.govReduced solvent waste, improved safety profile, potential for new reactivity. nih.gov
Chemoenzymatic Routes A hybrid approach combining chemical steps with highly selective enzymatic transformations. nih.govLeverages the strengths of both classical synthesis and biocatalysis for efficient and selective production. nih.gov

Development of Highly Efficient and Selective Catalytic Systems

Achieving high efficiency and stereoselectivity is paramount in modern organic synthesis, particularly for creating chiral molecules like this compound. Future research will focus on designing advanced catalytic systems to control the synthesis of this specific vicinal amino alcohol.

Promising areas of development include:

Asymmetric Organocatalysis: Simple, metal-free organic molecules, such as primary β-amino alcohols derived from natural amino acids, have emerged as effective catalysts for asymmetric reactions. rsc.org These catalysts can activate substrates through the formation of hydrogen bonds and covalent intermediates (e.g., enamines), directing the stereochemical outcome of the reaction. rsc.org Research could focus on designing a multifunctional organocatalyst tailored for the synthesis of the target compound.

Transition-Metal Catalysis: Dual catalytic systems, such as the combination of chromium and photoredox catalysts, have enabled the synthesis of 1,2-amino alcohols from carbonyls and α-silyl amines. acs.org This method generates α-amino carbanion equivalents in situ under mild conditions. acs.org Another powerful approach is the iridium-catalyzed "borrowing hydrogen" amination, which converts racemic diols into enantioenriched β-amino alcohols with high yields and enantioselectivities. acs.org

Palladium-Catalyzed C-H Amination: Recent advances have shown that palladium catalysts can mediate the intramolecular allylic C-H amination of specific carbamate (B1207046) nucleophiles to form syn-1,3-amino alcohol precursors with high selectivity. nih.gov Adapting this C-H activation strategy for the direct amination of a pre-functionalized phenyl ethanol core could provide a novel and efficient synthetic route.

Catalytic SystemMechanism of ActionKey Advantages
Organocatalysis Utilizes small, chiral organic molecules (e.g., amino alcohols) to catalyze asymmetric transformations via non-covalent or covalent interactions. rsc.orgMetal-free, low toxicity, readily available from chiral pool, environmentally friendly. rsc.org
Iridium Catalysis Employs an iridium complex in a "borrowing hydrogen" pathway to achieve dynamic kinetic resolution of racemic alcohols during amination. acs.orgHigh yields and excellent enantioselectivities (up to 99% ee) for β-amino α-tertiary alcohols. acs.org
Dual Cr/Photoredox Catalysis Combines a photoredox catalyst to generate a radical and a chromium catalyst to form a nucleophilic organochromium species for addition to carbonyls. acs.orgMild reaction conditions, high chemoselectivity for aldehydes, atom-economic. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry is a major paradigm shift in the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). asynt.comacs.org The synthesis of this compound, likely a pharmaceutical intermediate, is an ideal candidate for this technology.

Key benefits and research directions include:

Enhanced Safety and Control: Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing. asynt.comresearchgate.net This is particularly advantageous for handling potentially hazardous reagents or managing highly exothermic reactions, which might be involved in the halogenation or amination steps of the synthesis. acs.org

Improved Efficiency and Scalability: Continuous flow processes can lead to faster reactions, higher throughput, and cleaner products compared to batch methods. asynt.comsyrris.com The scalability of flow chemistry is often more straightforward than for batch processes, facilitating the transition from laboratory-scale synthesis to large-scale production. asynt.com

Automation and Integration: Flow chemistry platforms can be integrated with automated systems for purification and real-time analysis, accelerating the optimization of reaction conditions and the rapid synthesis of compound libraries for screening purposes. acs.orgsyrris.com Future research would involve developing a multi-step, fully automated flow synthesis of the target compound.

Advanced Computational Predictive Modeling for Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, offering insights that can guide experimental design. researchgate.net For a complex molecule like this compound, computational modeling can provide crucial information.

Areas for computational investigation include:

Predicting Reactivity and Reaction Pathways: Density Functional Theory (DFT) and other ab initio methods can be used to model reaction mechanisms and predict the feasibility of different synthetic routes. nih.govnist.gov For halogenated organic compounds, these models can elucidate dehalogenation pathways and predict the influence of the bromo and chloro substituents on the reactivity of the aromatic ring and the benzylic position. researchgate.netnih.gov

Understanding Selectivity: Computational models can help rationalize the stereochemical outcome of asymmetric catalytic reactions. By modeling the transition states of competing reaction pathways, researchers can understand the origin of enantioselectivity and design more effective catalysts.

Quantitative Structure-Property Relationships (QSPR): QSPR models can establish mathematical relationships between the molecular structure of the halogenated compound and its physicochemical properties or reactivity. nih.gov This can be used to predict the reaction kinetics for a series of related compounds without needing to synthesize and test each one. rsc.org The study of σ-hole interactions, particularly halogen bonds, is a key area where computation can predict intermolecular interactions that influence the compound's behavior. acs.org

Discovery of New Mechanistic Roles in Chemical and Biological Systems (focus on fundamental interactions, not effects on organisms)

Beyond its role as a synthetic target, the unique structural features of this compound—a chiral amino alcohol with two different halogen substituents—suggest it could play fundamental roles in various chemical and biological systems at a molecular level.

Future research could uncover:

Role in Organocatalysis: The amino and alcohol groups can act in synergy. The amino group can function as a basic site or form a covalent enamine intermediate, while the hydroxyl group can act as a hydrogen bond donor to activate electrophiles and control geometry in a transition state. rsc.org

Probing Halogen Bonding: The presence of both bromine and chlorine atoms allows for the investigation of halogen bonding (σ-hole interactions). Research could explore how this molecule interacts with Lewis bases and whether the bromine or chlorine atom forms stronger or more directional halogen bonds. Computational modeling is a powerful tool for investigating these non-covalent interactions. acs.org

Formation of Reactive Intermediates: Alcohols can be activated by converting them into more reactive intermediates. For example, reaction with certain reagents can form highly reactive O-alkyl isouronium salts, which are readily displaced by nucleophiles. nih.gov The specific electronic properties conferred by the halogenated phenyl ring could influence the formation and reactivity of such intermediates.

Fundamental Interactions in Supramolecular Chemistry: The combination of hydrogen bonding (from -OH and -NH2 groups) and halogen bonding (from -Br and -Cl) capabilities makes this molecule an interesting building block for designing complex supramolecular assemblies and crystal engineering studies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-2-(3-bromo-4-chlorophenyl)ethanol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a bromo-chlorophenyl ketone precursor can be reacted with ammonia or an amine derivative under reflux in ethanol with catalytic acetic acid. Reaction optimization includes adjusting temperature (e.g., 70–80°C), solvent polarity (ethanol/water mixtures), and stoichiometric ratios of reactants. TLC monitoring ensures completion, followed by ice-water quenching and vacuum filtration to isolate the product . Yield improvements may involve recrystallization from ethanol or ethyl acetate .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., -NH₂, -OH, aromatic protons) and confirms regiochemistry of bromo/chloro substituents.
  • IR : Detects functional groups (e.g., -OH stretch at ~3200–3500 cm⁻¹, -NH₂ bend at ~1600 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (Br/Cl).
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration and hydrogen-bonding networks .

Q. What crystallization solvents and conditions are recommended for obtaining high-quality single crystals?

  • Methodological Answer : Slow evaporation of saturated solutions in ethanol/water (1:1 v/v) or dichloromethane/hexane mixtures at 4°C promotes crystal growth. Adding a drop of DMSO can enhance solubility for difficult-to-crystallize batches. Crystal quality is validated via PXRD to ensure phase purity .

Advanced Research Questions

Q. How can enantioselective synthesis approaches be designed to produce specific stereoisomers of this compound?

  • Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) can induce enantioselectivity during the amination step. For example, using (R)- or (S)-BINOL-derived catalysts in reductive amination achieves enantiomeric excess (ee) >90%. Stereochemical outcomes are confirmed via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements .

Q. What strategies resolve discrepancies between computational molecular modeling predictions and experimental spectroscopic data?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level and compare predicted NMR/IR spectra with experimental data.
  • Solvent Effects : Include solvent models (e.g., PCM for ethanol) to account for shifts in NMR peaks.
  • Conformational Analysis : MD simulations identify dominant conformers in solution, explaining deviations in coupling constants (e.g., J-values in ¹H NMR) .

Q. How do the electronic effects of bromo and chloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of Br (σₚ = 0.86) and Cl (σₚ = 0.76) on the phenyl ring activates the adjacent carbon for nucleophilic attack. Hammett plots correlate substituent effects with reaction rates. For example, SN2 reactions with NaN₃ in DMF show rate acceleration due to increased electrophilicity at the β-carbon. Competitive elimination pathways are minimized by using bulky bases (e.g., DBU) .

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